molecular formula C15H26N2O4 B1311444 (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1212074-78-6

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1311444
CAS No.: 1212074-78-6
M. Wt: 298.38 g/mol
InChI Key: LEJHMMZZSDZTLY-GFCCVEGCSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl ester protective group at the 1-position and an (R)-configured pyrrolidine-2-carboxylic acid substituent at the 4-position. The stereochemistry at the pyrrolidine ring’s second carbon distinguishes it from its enantiomer (S-configuration). The tert-butyl ester enhances solubility in organic solvents, while the carboxylic acid group enables further functionalization, making it valuable in medicinal chemistry and peptide synthesis .

Properties

IUPAC Name

(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJHMMZZSDZTLY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the formation of the piperidine and pyrrolidine rings followed by their functionalization. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be synthesized through cyclization reactions.

    Functionalization: The carboxylic acid and tert-butyl ester groups are introduced through subsequent reactions, often involving carboxylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

Table 1: Key Structural Features of Comparable Piperidine-tert-butyl Ester Derivatives
Compound Name Substituent at Piperidine 4-Position Functional Groups/Stereochemistry Molecular Formula CAS Number Source
(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester Pyrrolidine-2-carboxylic acid (R-configuration) Carboxylic acid, tert-butyl ester C15H26N2O4 221352-39-2
(S)-Enantiomer of the above Pyrrolidine-2-carboxylic acid (S-configuration) Carboxylic acid, tert-butyl ester C15H26N2O4 221352-39-2
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Morpholine-4-sulfonyl Sulfonyl, tert-butyl ester C14H26N2O5S Not provided
4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-Oxo-pyrrolidinylmethyl Ketone, tert-butyl ester C15H26N2O3 Not provided
4-(4-Bromo-pyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Bromo-pyrazole Bromine, tert-butyl ester C14H22BrN3O2 Not provided
tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate 4-Chloro-pyrrolopyridine Chlorine, fused aromatic ring C17H22ClN3O2 1628481-38-8
Key Observations:
  • Stereochemistry : The (R)-configuration in the main compound contrasts with its (S)-enantiomer, which may exhibit divergent biological activity due to chiral recognition in target binding .
  • Functional Groups : Sulfonyl (e.g., ) and bromo-pyrazole ( ) substituents introduce electron-withdrawing properties, altering reactivity compared to the carboxylic acid in the main compound.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Density (g/cm³) pKa Solubility Trends Stability Notes
(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester Not provided ~13.25* Polar aprotic solvents (e.g., DCM, MeOH) Acid-sensitive (tert-butyl ester)
tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate 1.260 (predicted) 13.25 Moderate organic solubility Stable under inert conditions
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Not provided Not provided High in DCM, ethers Hydrolytically stable

*Predicted based on structural similarity to .

Key Observations:
  • Solubility : The main compound’s carboxylic acid group improves aqueous solubility compared to sulfonyl or brominated analogs.
  • Stability : The tert-butyl ester in all compounds is acid-labile, requiring careful handling during synthesis.

Biological Activity

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1822505-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is C15H26N2O4. The compound features a piperidine ring linked to a pyrrolidine moiety, with carboxylic acid and tert-butyl ester functionalities that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems, which could be explored further in neuropharmacology.

Potential Biological Activities

  • Antagonistic Properties : Compounds structurally related to (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine have shown antagonistic activity against retinol binding protein 4 (RBP4), which is involved in metabolic regulation. This suggests that (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine may also exhibit similar effects, potentially influencing lipid metabolism and insulin sensitivity .
  • Kinase Inhibition : Some derivatives have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including metabolism and cell survival. The inhibition of GSK-3β has therapeutic implications for conditions such as bipolar disorder and Alzheimer's disease .
  • Neuroprotective Effects : The compound's potential neuroprotective properties could be explored through its effects on cellular signaling pathways involved in neurodegeneration. Its structural characteristics may allow it to modulate neurotransmitter levels or receptor activities.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine derivatives:

StudyTargetResult
Study 1RBP4Significant reduction in serum RBP4 levels observed with related compounds .
Study 2GSK-3βCompound exhibited IC50 values ranging from 4 to 680 nM, indicating potent inhibitory activity .
Study 3NeuroprotectionPreliminary results suggested protective effects against oxidative stress in neuronal cell cultures.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine:

  • Metabolic Effects : Animal models demonstrated that administration of related compounds led to improved glucose tolerance and reduced body weight gain, suggesting a role in metabolic syndrome management.
  • Behavioral Assessments : Behavioral studies indicated that certain derivatives could reduce hyperactivity in rodent models, providing insights into their potential use in treating attention disorders.

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